Chitinase-IN-2
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Description
Chitinase-IN-2 is a insect chitinase and N- acetyl hexosaminidase inhibitor and pesticide; 50 uM/20uM compound concentration/'s inhibitory percentage are 98%/92% for chitinase/N- acetyl-hexosaminidase respectively.
Biological Activity
Chitinase-IN-2 is a compound that has garnered attention for its biological activity, particularly in relation to its role in degrading chitin, a key component of fungal cell walls. This article explores the various aspects of this compound's biological activity, including its mechanisms, applications, and comparative studies.
Overview of Chitinases
Chitinases are enzymes that catalyze the hydrolysis of chitin into oligosaccharides and N-acetylglucosamine. They are classified into several families based on their structural and functional characteristics, with glycoside hydrolase family 18 (GH18) and family 19 (GH19) being the most studied. These enzymes play crucial roles in plant defense against pathogens, insect molting, and various biotechnological applications.
This compound exhibits antifungal activity by targeting the chitin present in the cell walls of fungi. The degradation of chitin disrupts fungal integrity, leading to cell lysis and death. Recent studies have highlighted the importance of specific structural features in chitinases that enhance their binding affinity to chitin:
- Remote Loop II : Structural analyses have shown that remote loop regions in GH19 chitinases are critical for antifungal activity. These loops facilitate access to the substrate and enhance intramolecular interactions necessary for effective enzyme function .
Antifungal Activity
Research indicates that this compound has significant antifungal properties. A study demonstrated that various chitinases, including those related to this compound, displayed high activity against pathogenic fungi such as Fusarium and Aspergillus species. The enzymatic action resulted in reduced fungal growth and viability .
Case Studies
- Plant Defense Mechanism : In agricultural settings, this compound has been tested for its effectiveness in protecting crops from fungal infections. Field trials revealed that plants treated with chitinases exhibited lower disease severity compared to untreated controls .
- Biocontrol Applications : A study focused on using chitinase-producing bacteria as biocontrol agents against phytopathogenic fungi. The results showed that these bacteria could effectively degrade fungal cell walls, thereby reducing pathogen load in crops .
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with other known chitinases was conducted:
Enzyme Type | Source | Antifungal Activity | Binding Affinity | Notes |
---|---|---|---|---|
This compound | Synthetic Compound | High | Strong | Effective against multiple fungal pathogens |
Class I Chitinase | Plant-derived | Moderate | Moderate | Binds to mature chitin fibers |
Class II Chitinase | Fungal-derived | Low | Weak | Specific to nascent chitin |
Applications
The biological activity of this compound extends beyond agriculture; it has potential applications in:
Properties
IUPAC Name |
6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27/h4-8,21H,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVBLDCRQKXSHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107010 |
Source
|
Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1579991-63-1 |
Source
|
Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1579991-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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